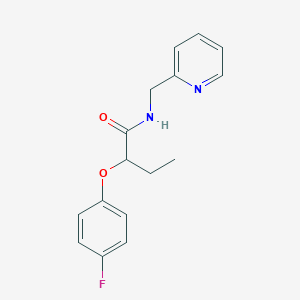
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as FTY720 or fingolimod, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company Novartis, and it has since been studied extensively for its ability to modulate the immune system and treat various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves the modulation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a role in immune cell trafficking and inflammation. This compound is phosphorylated by sphingosine kinase 2 to form this compound-phosphate, which binds to S1P receptors and internalizes them. This leads to the sequestration of lymphocytes in lymph nodes and prevents their migration to sites of inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of cytokine production, and the induction of apoptosis in cancer cells. This compound also has a protective effect on neurons and has been shown to reduce neuronal damage in animal models of multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its well-established mechanism of action and pharmacokinetics. This compound has been studied extensively in animal models and clinical trials, and its effects on the immune system are well-understood. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound has been shown to cause bradycardia and macular edema in some patients, and these effects should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide, including the development of new derivatives with improved pharmacokinetics and efficacy. This compound has also been studied in combination with other drugs for the treatment of various diseases, and further research is needed to determine the optimal combination therapies. Additionally, the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Synthesemethoden
The synthesis of 2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide involves several steps, including the reaction of 2-bromoethyl butyrate with 4-fluorophenol to form 2-(4-fluorophenoxy)ethyl butyrate. This compound is then reacted with pyridine to form this compound. The final product is purified through a series of chromatography steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-(2-pyridinylmethyl)butanamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer. In multiple sclerosis, this compound has been shown to reduce the number of relapses and slow the progression of the disease. In organ transplantation, this compound has been used to prevent graft rejection by modulating the immune system. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHDSYACQFKUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
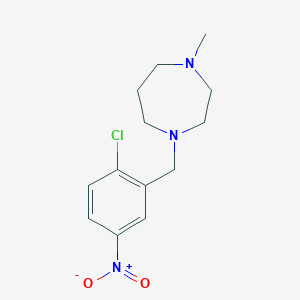
![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4885708.png)
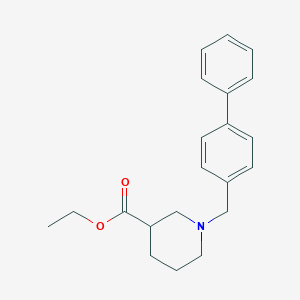
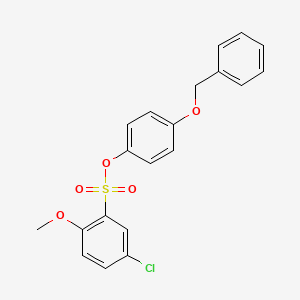
![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)
![1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)

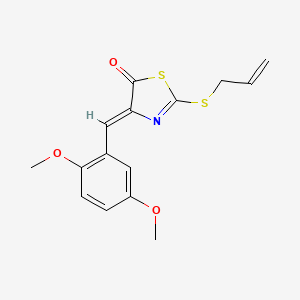
![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4885770.png)
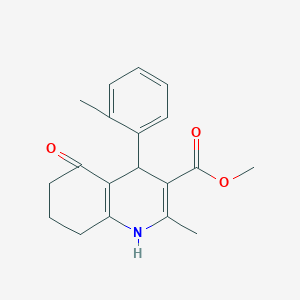
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)